

Benchmarking the Selectivity of BMS-986142 Against a Panel of Kinases

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Compound of Interest

Compound Name: (2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity of BMS-986142, a potent and highly selective reversible inhibitor of Bruton's tyrosine kinase (BTK). The data presented is based on biochemical assays designed to profile the inhibitory activity of BMS-986142 against a broad panel of kinases, thereby offering insights into its specificity and potential for off-target effects.

Data Presentation: Kinase Selectivity Profile of BMS-986142

BMS-986142 demonstrates high selectivity for BTK, with an IC₅₀ of 0.5 nM in enzymatic assays.^{[1][2][3]} In a comprehensive screening against a panel of 384 different kinases, only a handful of other kinases were inhibited with less than 100-fold selectivity relative to BTK.^{[1][2][3]} The majority of these are members of the Tec family of kinases, to which BTK also belongs.^{[1][2]} The IC₅₀ values for the most potently inhibited kinases are summarized in the table below.

Kinase	IC50 (nM)	Selectivity vs. BTK (Fold)	Kinase Family
BTK	0.5	1	Tec
TEC	10	20	Tec
ITK	15	30	Tec
BLK	23	46	Src
TXK	28	56	Tec
BMX	32	64	Tec
LCK	71	142	Src
SRC	1100	2200	Src

Data compiled from multiple sources.[\[1\]](#)

Experimental Protocols

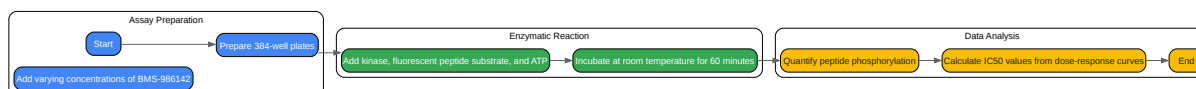
The kinase selectivity of BMS-986142 was determined through in vitro enzymatic assays. A general workflow for such an assay is described below.

Biochemical Enzyme Assay for Kinase Inhibition:

The inhibitory activity of BMS-986142 was assessed against a panel of purified recombinant kinases. The assays were performed in 384-well plates. Each reaction well contained the specific kinase, a fluoresceinated peptide substrate, and ATP in an appropriate assay buffer. BMS-986142 was added at varying concentrations to determine its effect on the kinase's activity. The reaction was allowed to proceed at room temperature for a specified period, typically 60 minutes. The extent of peptide phosphorylation was then quantified, and the IC50 value for each kinase was calculated from the resulting dose-response curves. This comprehensive screening was conducted by DiscoverX (formerly Ambit Biosciences).[\[2\]](#)

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the biochemical assay used to determine the kinase selectivity of BMS-986142.



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